2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a complex organic compound that features a combination of aromatic rings, ether, amide, and piperazine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The 4-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride. The acyl chloride is subsequently reacted with 2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: The major product would be the corresponding amine.
Substitution: Products would depend on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This can lead to various pharmacological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide
- 2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide
Uniqueness
2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide is unique due to the presence of both chlorophenoxy and fluorophenyl groups, which can impart distinct physicochemical properties and biological activities. This combination of functional groups can lead to unique interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O2/c21-16-1-7-19(8-2-16)27-15-20(26)23-9-10-24-11-13-25(14-12-24)18-5-3-17(22)4-6-18/h1-8H,9-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURHCDMSCUSSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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